
2-(Tiofen-3-il)-1,3-tiazolidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-3-yl)-1,3-thiazolidine is a useful research compound. Its molecular formula is C7H9NS2 and its molecular weight is 171.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Thiophen-3-yl)-1,3-thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-3-yl)-1,3-thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal: Propiedades anticancerígenas
Los derivados de tiofeno, incluido “2-(Tiofen-3-il)-1,3-tiazolidina”, se han estudiado por sus posibles propiedades anticancerígenas . Estos compuestos pueden interactuar con varios objetivos biológicos, potencialmente inhibiendo el crecimiento y la proliferación de células cancerosas. La investigación en esta área se centra en la síntesis de nuevos compuestos basados en tiofeno y la evaluación de su citotoxicidad frente a diferentes líneas celulares de cáncer.
Ciencia de materiales: Semiconductores orgánicos
La parte de tiofeno es integral para el desarrollo de semiconductores orgánicos . “this compound” se puede utilizar en la síntesis de transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánico (OLED). Su incorporación en materiales semiconductores podría mejorar las propiedades de transporte de carga, lo cual es crucial para mejorar el rendimiento del dispositivo.
Farmacología: Efectos antiinflamatorios y antimicrobianos
Los derivados de tiofeno exhiben una gama de efectos farmacológicos, incluidas las actividades antiinflamatorias y antimicrobianas . “this compound” puede servir como un andamiaje para desarrollar nuevos fármacos que puedan modular las vías inflamatorias o combatir infecciones microbianas, contribuyendo al tratamiento de diversas enfermedades.
Inhibición de la corrosión
En la química industrial, se sabe que los derivados de tiofeno actúan como inhibidores de la corrosión . La aplicación de “this compound” en recubrimientos protectores podría evitar la degradación de los metales, extendiendo la vida útil de la maquinaria y las infraestructuras.
Síntesis orgánica: Bloques de construcción para moléculas complejas
“this compound” se puede utilizar como un bloque de construcción en la síntesis orgánica. Su estructura única permite la creación de moléculas complejas a través de varias reacciones químicas, lo que ayuda al descubrimiento de nuevos compuestos con posibles aplicaciones industriales o farmacéuticas.
Aplicaciones fotovoltaicas: Mejora de la eficiencia
La investigación sobre compuestos basados en tiofeno se ha extendido al campo de la fotovoltaica. “this compound” podría modificarse para servir como un sensibilizador de tripletes en derivados de politiofeno, con el objetivo de aumentar la eficiencia de los dispositivos fotovoltaicos de heterojuntura a granel.
Propiedades
IUPAC Name |
2-thiophen-3-yl-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS2/c1-3-9-5-6(1)7-8-2-4-10-7/h1,3,5,7-8H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBYFRWZPWIHRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
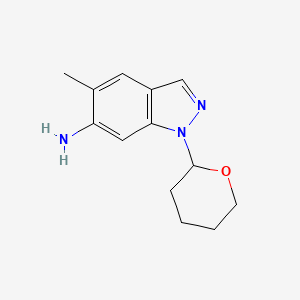
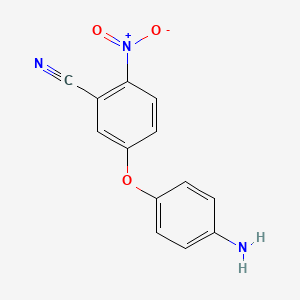
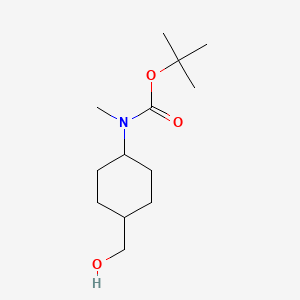

![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1468374.png)

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1468384.png)
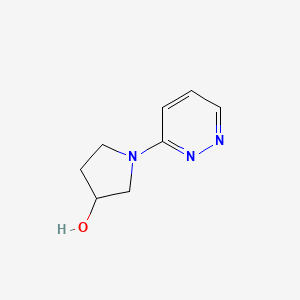
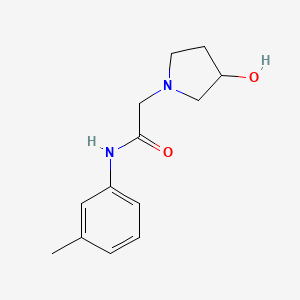

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468388.png)
![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)


